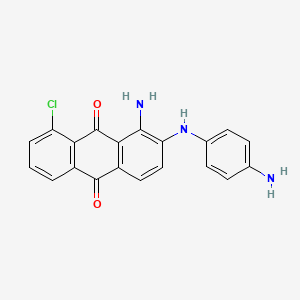
1-Amino-2-(4-aminoanilino)-8-chloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino and chloro groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene core, followed by the introduction of amino and chloro substituents through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications includes its use as a pharmacophore in drug design and development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism by which 1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various biochemical pathways. Its ability to undergo redox reactions also plays a crucial role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Aminophenyl)amino)-9,10-anthraquinone: Similar in structure but lacks the chloro substituent.
1-Amino-2-((4-methoxyphenyl)amino)-8-chloroanthracene-9,10-dione: Contains a methoxy group instead of an amino group.
8-Chloro-1,2-diaminoanthracene-9,10-dione: Lacks the phenyl group.
Uniqueness
1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione is unique due to the combination of its amino, chloro, and anthracene moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88653-26-3 |
|---|---|
Molekularformel |
C20H14ClN3O2 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
1-amino-2-(4-aminoanilino)-8-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C20H14ClN3O2/c21-14-3-1-2-12-16(14)20(26)17-13(19(12)25)8-9-15(18(17)23)24-11-6-4-10(22)5-7-11/h1-9,24H,22-23H2 |
InChI-Schlüssel |
QKBNLWCQQMBDIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3N)NC4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


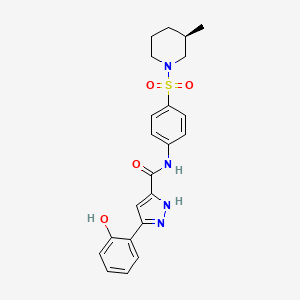
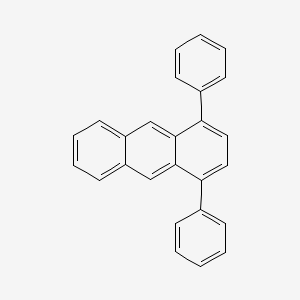
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
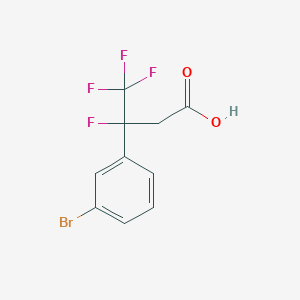
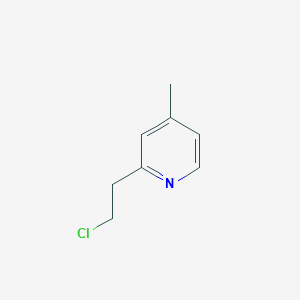
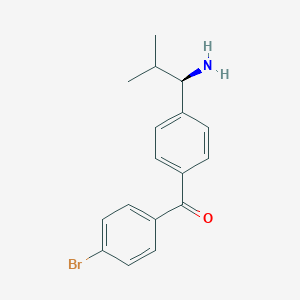
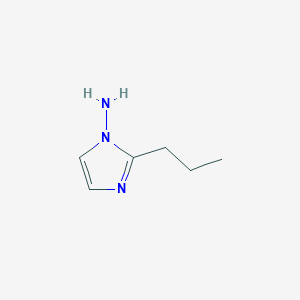

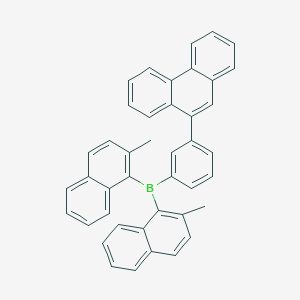
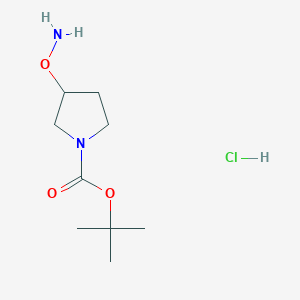
![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
